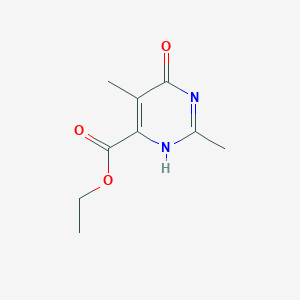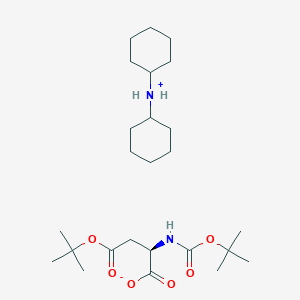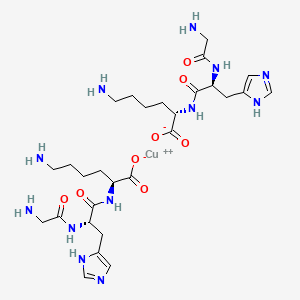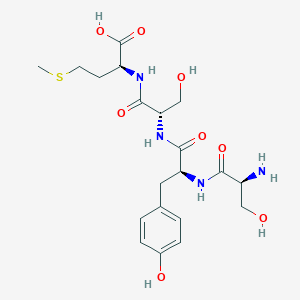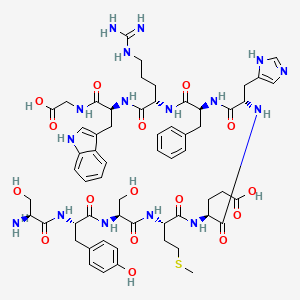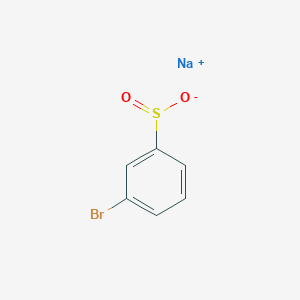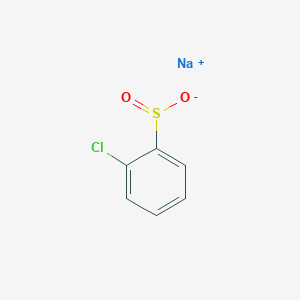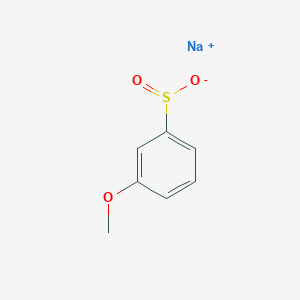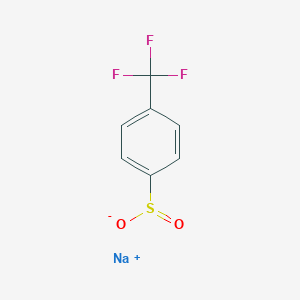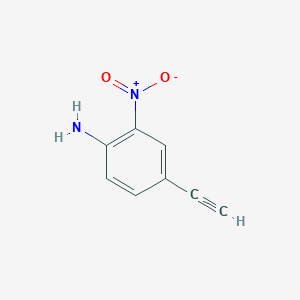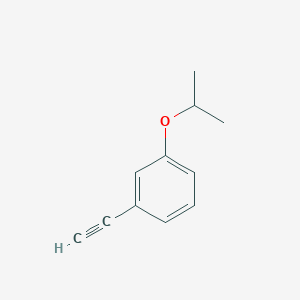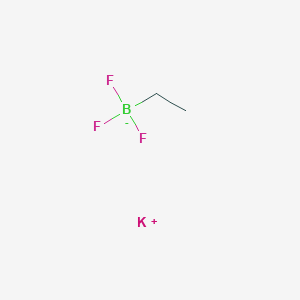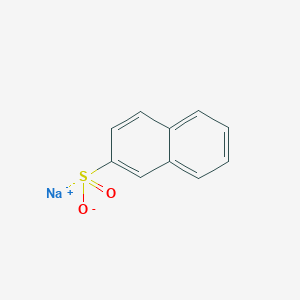
sodium;naphthalene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 11106713 is a chemical entity with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 11106713 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of the compound with Chemical Abstracts Service number 11106713 may involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 11106713 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with Chemical Abstracts Service number 11106713 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformation.
Major Products Formed
The major products formed from the reactions of the compound with Chemical Abstracts Service number 11106713 depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
The compound with Chemical Abstracts Service number 11106713 has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: It may be used in biochemical assays and studies involving enzyme interactions.
Medicine: The compound could have potential therapeutic applications, such as in drug development and pharmacological research.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 11106713 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the one with Chemical Abstracts Service number 11106713 include other chemical entities with related structures and properties. Examples of similar compounds may include those with similar functional groups or chemical backbones.
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 11106713 lies in its specific chemical structure and properties, which may confer distinct reactivity, stability, and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
sodium;naphthalene-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFVSGYTHUAOQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
